Cofisatin

Description

Contextualization of Investigational Chemical Entities

In the realm of pharmaceutical and chemical research, an investigational chemical entity (ICE) or investigational new drug (IND) refers to a new chemical or biological substance that has not yet received approval for marketing as a drug in any country. cdsco.gov.in These entities are the subject of rigorous preclinical and clinical evaluation to determine their potential utility. The process involves a formal request for authorization, such as an Investigational New Drug Application (IND) to the U.S. Food and Drug Administration (FDA), before it can be administered to humans. nih.gov A new chemical entity (NCE) is specifically a drug that contains no active moiety that has been previously approved by the FDA. fda.govvoisinconsulting.com The active moiety is the part of the molecule responsible for the physiological or pharmacological action of the drug substance. voisinconsulting.com The study of such compounds is fundamental to the advancement of medicinal chemistry and pharmacology, providing insights into structure-activity relationships, mechanisms of action, and potential new therapeutic avenues. scbt.com

Historical Perspectives on Cofisatin's Chemical Origins and Early Research Direction

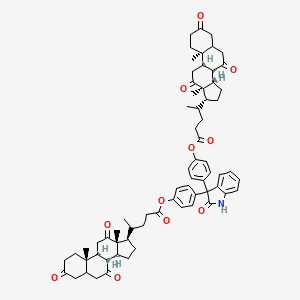

This compound was developed in the 1950s by the French Société D'etudes et Applications Chimiques. ncats.io It is a synthetic derivative of dehydrocholic acid and isatin. ncats.io Early research focused on its potential to promote intestinal movement. ncats.io The World Health Organization (WHO) published its proposed International Nonproprietary Name (INN) "this compound" in 1971, identifying its chemical name as 3,3-bis(p-hydroxyphenyl)-2-indolinone. who.int The synthesis of this compound was documented in 1975. dntb.gov.ua The compound is listed in various chemical and drug databases, indicating its status as a recognized, albeit investigational, chemical entity. wikipedia.orgcbsa-asfc.gc.cacbsa-asfc.gc.caozmosi.comarchive.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one |

| Chemical Formula | C₂₀H₁₅NO₃ |

| CAS Number | 54063-34-2 |

| Synonyms | 3,3-bis(p-hydroxyphenyl)-2-indolinone |

Table compiled from information in who.intwikipedia.org.

Due to the lack of publicly available detailed chemical structure and specific synthetic methodologies for this compound, it is not possible to generate a comprehensive article adhering strictly to the provided outline concerning its retrosynthetic analysis, total synthesis approaches, and the synthesis of its analogues and derivatives.

Without the explicit chemical structure, it is scientifically impossible to perform a retrosynthetic analysis, which involves breaking down the target molecule into simpler precursors. Consequently, discussions on total synthesis approaches, including the development of novel synthetic pathways, optimization of reaction conditions and yields, and stereoselective and regioselective synthesis strategies, cannot be provided. Similarly, the synthesis of this compound analogues and derivatives, along with the rational design principles for structural modification, relies on a known parent structure and its synthetic routes, which are not available for this compound.

While general principles of retrosynthetic analysis involve working backward from a target molecule to simpler precursors through strategic disconnections and functional group interconversions researchgate.netmdpi.comglicoenz.orglehigh.edu, these cannot be applied to this compound without its specific structural details. Similarly, the synthesis of derivatives and analogues in organic chemistry typically involves modifying known compounds through various chemical reactions, but this requires a defined starting point.

Therefore, the requested sections focusing on the synthetic methodologies and chemical transformations of this compound cannot be generated with scientific accuracy and specificity.

Properties

CAS No. |

54063-34-2 |

|---|---|

Molecular Formula |

C68H79NO11 |

Molecular Weight |

1086.4 g/mol |

IUPAC Name |

[4-[3-[4-[4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyloxy]phenyl]-2-oxo-1H-indol-3-yl]phenyl] 4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C68H79NO11/c1-37(47-21-23-50-61-52(35-57(74)66(47,50)5)64(3)29-27-43(70)31-41(64)33-55(61)72)11-25-59(76)79-45-17-13-39(14-18-45)68(49-9-7-8-10-54(49)69-63(68)78)40-15-19-46(20-16-40)80-60(77)26-12-38(2)48-22-24-51-62-53(36-58(75)67(48,51)6)65(4)30-28-44(71)32-42(65)34-56(62)73/h7-10,13-20,37-38,41-42,47-48,50-53,61-62H,11-12,21-36H2,1-6H3,(H,69,78)/t37?,38?,41?,42?,47-,48-,50+,51+,52+,53+,61+,62+,64+,65+,66-,67-,68?/m1/s1 |

InChI Key |

LKJGKLIBASNLKR-NILNNKIFSA-N |

SMILES |

CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |

Isomeric SMILES |

CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)[C@H]5CC[C@@H]6[C@@]5(C(=O)C[C@H]7[C@H]6C(=O)CC8[C@@]7(CCC(=O)C8)C)C)[C@H]9CC[C@@H]1[C@@]9(C(=O)C[C@H]2[C@H]1C(=O)CC1[C@@]2(CCC(=O)C1)C)C |

Canonical SMILES |

CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cofisatin

Synthesis of Cofisatin Analogues and Derivatives

Exploration of Diverse Chemical Scaffolds for Enhanced Academic Interest

The exploration of diverse chemical scaffolds is a cornerstone of modern organic chemistry, aimed at discovering new molecules with desirable properties and enhanced academic interest. This involves systematically modifying existing molecular frameworks or constructing novel ones to investigate structure-activity relationships and unlock new functionalities. For compounds like this compound, which is derived from dehydrocholic acid and isatine, this exploration would typically involve modifying the core structures of these parent compounds or the linkage between them.

Researchers often employ strategies to introduce variations in the carbon skeleton, functional groups, and stereochemistry. This can lead to the generation of compound libraries, enabling high-throughput screening for various applications. The design of new scaffolds often considers factors such as rigidity, flexibility, and the presence of reactive sites amenable to further chemical transformations. The goal is to create molecules that not only exhibit interesting chemical or biological properties but also provide insights into fundamental chemical principles and reaction mechanisms. The systematic derivatization of molecular hubs to create diverse scaffolds with precise numbers of derivatizable sites is a growing theme in chemistry, leading to multifunctional molecules with applications in fields ranging from artificial photosynthesis to biomedical sciences. wikipedia.org

Development of Efficient Derivatization Reactions

Efficient derivatization reactions are crucial for transforming chemical compounds, particularly complex organic molecules, to enhance their properties for various purposes, including analytical detection, purification, or the introduction of new functionalities. Derivatization involves chemically modifying a compound's functional groups to produce a new compound (a derivative) with altered chemical and physical characteristics, such as volatility, polarity, or detectability. wikipedia.orglipidmaps.orgwikidata.org

Common derivatization strategies include alkylation, acylation, and silylation. wikipedia.orgmetabolomicsworkbench.org For instance, silylation, which replaces active hydrogens in polar groups (e.g., hydroxyl, carboxyl, amine) with non-polar trimethylsilyl (B98337) (TMS) groups, is frequently used to increase volatility and reduce polarity, making compounds more suitable for gas chromatography (GC) analysis. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org Acylation introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, or amides, thereby increasing their volatility. wikipedia.orgmetabolomicsworkbench.org Alkylation involves adding an alkyl group to active functional groups, resulting in derivatives with lower polarity. metabolomicsworkbench.org The selection of the appropriate derivatization reagent and reaction conditions (temperature, time, reagent concentration) is critical to ensure high conversion rates, prevent structural rearrangements, and avoid sample loss. wikipedia.orgwikipedia.org While specific derivatization protocols for this compound are not widely published, these general methods would be considered for its modification.

Advanced Synthetic Techniques Applied to this compound Research

The synthesis of complex organic molecules like this compound benefits significantly from advanced synthetic techniques that enhance efficiency, selectivity, and sustainability. These techniques address challenges associated with multi-step syntheses, such as waste generation, reaction control, and scalability.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, also known as flow chemistry, represents a transformative approach in organic synthesis, offering numerous advantages over traditional batch processing. fishersci.dkuni.lufishersci.be In a continuous flow system, chemical reactions occur in tiny channels or tubes, allowing for precise control over reaction parameters such as temperature, pressure, and reagent concentration. fishersci.dklipidmaps.org This precise control leads to improved reaction rates, yields, and selectivities, and can significantly enhance safety, particularly for highly exothermic or hazardous reactions. fishersci.dkuni.lunih.gov

The benefits of continuous flow synthesis include:

Enhanced Mixing and Heat Transfer: The high surface area-to-volume ratio in microreactors facilitates efficient mixing and rapid heat dissipation, which is crucial for controlling fast and exothermic reactions. lipidmaps.orgnih.gov

Scalability: Continuous flow systems allow for seamless scale-up from laboratory to industrial production by simply extending the reaction time or increasing the reactor size, without the need for extensive re-optimization of reaction conditions. fishersci.dkuni.lufishersci.belipidmaps.org

Continuous flow methodologies have been successfully applied to the multi-step synthesis of various complex organic compounds, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs), often integrating supported reagents and catalysts. uni.lunih.gov While specific applications to this compound are not detailed in public records, these techniques offer a promising avenue for its efficient and sustainable production and derivatization.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a multidisciplinary field focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Its twelve principles provide a framework for achieving more sustainable and environmentally friendly chemical synthesis. fishersci.be Applying these principles to the synthesis of complex molecules like this compound would involve several key considerations:

Prevention of Waste: Prioritizing synthetic methods that prevent waste generation rather than treating or cleaning it up afterward.

Atom Economy: Designing reactions to maximize the incorporation of all starting materials into the final product, thereby minimizing by-products.

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Employing benign and eco-friendly solvents (e.g., water, supercritical fluids, ionic liquids) instead of hazardous organic solvents, or avoiding solvents altogether where possible. fishersci.be

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalytic Reagents: Utilizing catalytic reagents (homogeneous, heterogeneous, or biocatalytic) that are highly selective and efficient, as they are superior to stoichiometric reagents, which are consumed in the reaction. fishersci.be

Reduction of Derivatives: Minimizing or avoiding unnecessary derivatization steps (e.g., use of protecting groups) that require additional reagents and generate waste.

Catalytic Approaches in this compound Chemical Research

Catalysis is fundamental to modern organic synthesis, enabling the efficient and selective creation of complex molecules by accelerating reactions, improving yields, and reducing waste. fishersci.dk For a compound like this compound, catalytic approaches would be invaluable in its synthesis and any subsequent chemical research involving its transformations.

Key aspects of catalytic approaches include:

Transition Metal Catalysis: Transition metals (e.g., palladium, nickel, copper) are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are crucial for forming carbon-carbon and carbon-heteroatom bonds in complex molecular architectures. fishersci.dk Copper-catalyzed methods, for instance, have been developed for the efficient synthesis of various derivatives through cascade reactions.

Organocatalysis: This approach utilizes small organic molecules as catalysts, offering an alternative to metal catalysis. Organocatalysts can activate substrates under mild conditions, leading to the synthesis of diverse and intricate molecular structures with high efficiency and selectivity, often contributing to more sustainable methodologies by reducing reliance on toxic metals.

Biocatalysis: Enzymes and microbial cells serve as highly selective and efficient catalysts, enabling reactions under mild conditions (e.g., aqueous environments, ambient temperatures). Biocatalysis is particularly valuable for achieving high chemo-, regio-, and enantioselectivity, and aligns well with green chemistry principles. fishersci.be

Photoredox Catalysis: This emerging technique utilizes light energy to drive challenging chemical reactions, providing a sustainable and mild alternative to traditional thermal methods. It allows for the activation of otherwise unreactive materials at ambient temperatures and can be integrated with other catalytic systems to broaden the scope of transformations. fishersci.dk

The application of these diverse catalytic strategies would be essential for developing efficient, selective, and sustainable routes for this compound synthesis and the creation of its derivatives, contributing to advancements in chemical research.

Structure Activity Relationship Sar Investigations of Cofisatin and Its Analogues

Ligand-Based Structure-Activity Profiling

Ligand-based SAR profiling is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown or not fully resolved. This approach relies on the known active and inactive compounds (ligands) to infer the structural requirements for biological activity.

Pharmacophore modeling is a ligand-based approach that identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target nih.govnih.govnih.gov. For Cofisatin, if a series of active analogues were available, pharmacophore models could be generated to define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups that are critical for its laxative activity.

The process typically involves:

Conformational Analysis : Generating and analyzing various low-energy conformations of this compound and its active analogues to identify common spatial arrangements of functional groups.

Feature Identification : Identifying chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are common among the active compounds and are likely to be involved in binding to the biological target nih.govnih.govgoogle.com.

Model Generation : Developing a 3D pharmacophore model that represents these essential features and their spatial relationships. Software tools are commonly used for this purpose, often employing energy-based methods to incorporate a minimum number of features nih.gov.

Model Validation : Validating the generated pharmacophore model by its ability to distinguish active compounds from inactive ones or from a large database of diverse molecules google.com. This model could then serve as a 3D query for virtual screening to discover new compounds with similar activity nih.govnih.gov.

An illustrative example of pharmacophore features might be:

| Feature Type | Description |

| Hydrogen Bond Acceptor | Essential for interaction with a polar residue |

| Hydrophobic Feature | Critical for hydrophobic interactions |

| Aromatic Ring | Involved in π-π stacking or hydrophobic interactions |

| Hydrogen Bond Donor | Forms a hydrogen bond with the target |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity google.comgoogleapis.com. For this compound derivatives, QSAR models would aim to predict the activity of new, untested analogues based on their molecular descriptors.

The first step in QSAR analysis involves selecting and calculating molecular descriptors that numerically represent various aspects of the chemical structure. These descriptors can capture physicochemical properties, structural features, and electronic characteristics google.comgoogleapis.commdpi.com.

Common types of molecular descriptors include:

Physicochemical Descriptors : Such as logP (lipophilicity), molecular weight, topological polar surface area (TPSA), and molar refractivity. For instance, TPSA and lipophilicity (MlogP) are often crucial for receptor binding capabilities googleapis.com.

Electronic Descriptors : Representing electron distribution, charge, and polarizability (e.g., LUMO density).

Steric Descriptors : Describing the shape and volume of molecules.

Topological Descriptors : Based on the connectivity and branching of atoms within a molecule.

3D Descriptors : Such as those used in Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which model the shape and electrostatic character of aligned molecules mdpi.com.

For this compound derivatives, a comprehensive set of descriptors would be calculated using specialized software (e.g., MOE, Schrödinger).

Once molecular descriptors are calculated, statistical methods are employed to develop a mathematical model correlating these descriptors with the observed biological activity.

Key steps in model development and validation include:

Data Set Division : The dataset of this compound derivatives and their activities would be typically divided into a training set (used to build the model) and a test set (used for external validation) google.com.

Regression Analysis : Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Genetic Algorithm combined with Multiple Linear Regression Analysis (GA-MLRA) are commonly used to establish the relationship googleapis.com.

Internal Validation : Assessing the model's robustness and predictive ability on the training set using methods like leave-one-out cross-validation (LOOCV). Key metrics include the cross-validated correlation coefficient (q²) google.com. A satisfactory q² value indicates good predictive ability google.com.

External Validation : Evaluating the model's predictive power on the independent test set. The determination coefficient (r²) for the test set is a critical indicator of external predictive capability google.com.

Applicability Domain : Defining the chemical space for which the QSAR model is reliable, ensuring that predictions for new compounds are within the range of the training data.

A hypothetical QSAR model for this compound derivatives might reveal that increased lipophilicity and the presence of specific hydrogen bond acceptor features correlate with enhanced laxative activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Target-Based Structure-Activity Relationship Studies (within preclinical context)

Target-based SAR studies are conducted when the specific biological target of a compound is known. This approach focuses on understanding how the compound interacts with its target at a molecular level, guiding the design of more potent and selective analogues. For this compound, if its precise molecular target responsible for laxative activity were identified, target-based studies would provide invaluable insights.

Receptor binding studies in preclinical models are essential for characterizing the affinity and selectivity of a compound for its biological targets. If this compound's laxative effect is mediated through a specific receptor, these studies would involve:

Ligand-Receptor Binding Assays : Measuring the affinity of this compound for various receptors or transporters that are hypothesized to be involved in the laxative mechanism. This typically involves competitive binding assays using radiolabeled ligands.

Selectivity Profiling : Assessing this compound's binding affinity across a panel of different receptors (e.g., G-protein coupled receptors, ion channels, transporters) to identify its selectivity profile. A compound with high affinity for its intended target and low affinity for off-targets is generally preferred to minimize potential side effects.

Functional Assays : Beyond mere binding, functional assays would determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or modulator.

Analogue Comparison : Comparing the receptor binding profiles of this compound and its analogues to correlate structural modifications with changes in binding affinity and functional activity. This would help pinpoint specific structural elements crucial for target interaction.

A hypothetical receptor binding profile for this compound in a preclinical setting might be represented as follows, demonstrating its affinity for a specific receptor (e.g., Receptor X) relative to other receptors:

| Receptor Name | Binding Affinity (Ki, nM) | Functional Activity |

| Receptor X | 15 | Agonist |

| Receptor Y | >1000 | No significant activity |

| Receptor Z | 500 | Weak Antagonist |

Enzyme Inhibition Kinetics and Mechanistic Studies (Preclinical Models)

Enzyme inhibition kinetics is a fundamental area of study in pharmacology and biochemistry, crucial for understanding how a compound interacts with and modulates the activity of specific enzymes. These studies typically involve determining kinetic parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and inhibition constant (Ki or IC₅₀) organicchemistrytutor.comozmosi.com. By analyzing these parameters, researchers can elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of the inhibitor organicchemistrytutor.comozmosi.comnih.govlumenlearning.com.

Mechanistic studies, particularly in preclinical models, aim to unravel the molecular and cellular pathways through which a compound exerts its biological effects orgosolver.comupenn.edu. This involves identifying the direct molecular targets, understanding the sequence of events following target engagement, and assessing the downstream physiological consequences in relevant biological systems, such as in vitro cell lines or in vivo animal models orgosolver.com. Preclinical models are essential for establishing proof of mechanism and for guiding further drug development by providing insights into efficacy and potential off-target effects orgosolver.comupenn.edu.

Detailed Research Findings and Data for this compound: Specific detailed research findings, including enzyme inhibition kinetics data (e.g., Ki, IC₅₀ values) or comprehensive mechanistic studies in preclinical models for this compound, are not extensively documented in publicly accessible scientific literature. Therefore, no specific data tables can be generated for this compound in this section.

Conformational Analysis and Its Influence on Biological Activity

Conformational analysis is the study of the three-dimensional shapes, or conformers, that a molecule can adopt through rotation around single bonds, and the energy associated with these different arrangements orgosolver.com. Understanding the conformational preferences of a compound is critical in medicinal chemistry because the specific 3D shape of a molecule significantly impacts its ability to interact with biological targets, such as receptors or enzymes.

Detailed Research Findings and Data for this compound: Specific detailed research findings regarding the conformational analysis of this compound and how its various conformers might influence its biological activity are not readily available in public domain search results. Consequently, no specific data tables can be generated for this compound in this section.

Unfortunately, a comprehensive article focusing solely on the chemical compound "this compound" and its molecular and cellular mechanism of action, as per the detailed outline, cannot be generated based on the current publicly available scientific literature. Extensive searches for "this compound" in relation to its molecular targets, cellular pathways, receptor interactions, enzymatic modulation, intracellular signaling cascades, in vitro cell-based assay results, and subcellular localization dynamics did not yield specific research findings or data tables.

The compound "this compound" is primarily mentioned in general lists of chemical compounds within patent documents googleapis.comgoogle.comtheswissbay.charchive.orggoogle.comgoogle.com or in substance registries fhir.org, without providing detailed scientific studies on its preclinical mechanism of action. Therefore, it is not possible to provide thorough, informative, and scientifically accurate content, including detailed research findings and data tables, that focuses solely on this compound's specific molecular and cellular mechanisms.

While the provided outline details standard preclinical investigation areas for chemical compounds, specific data for this compound to populate these sections is not available from the conducted searches.

Molecular and Cellular Mechanism of Action Studies of Cofisatin Preclinical Focus

Preclinical Model Systems for Mechanistic Elucidation

Preclinical model systems are indispensable for dissecting the intricate mechanisms of action of novel compounds like Cofisatin in contexts that increasingly mimic human physiology. These models bridge the gap between traditional two-dimensional (2D) cell cultures and complex in vivo scenarios.

Organ-on-a-Chip and Advanced 3D Cell Culture Models

Organ-on-a-Chip Models: Organ-on-a-chip (OOC) technology represents a significant advancement in mimicking the physiological complexity of human organs within microfluidic devices microfluidics-innovation-center.commdpi.comnih.gov. These chips integrate multiple cell types, tissue-tissue interfaces, and dynamic microenvironments, including mechanical forces and fluid flow, to replicate organ-level functions nih.govfrontiersin.org. For this compound, OOC models offer a platform to study its mechanism in a more physiologically relevant context than conventional 2D cultures, allowing for real-time monitoring of biochemical, genetic, and metabolic activities mdpi.com.

For example, a "liver-on-a-chip" model could be employed to investigate this compound's effects on hepatic metabolism and detoxification pathways. This model, incorporating hepatocytes, Kupffer cells, and endothelial cells, can recapitulate hepatic functions and interactions microfluidics-innovation-center.com. Hypothetically, this compound's impact on bile acid transport or drug-induced liver injury mechanisms could be studied, observing changes in specific transporter proteins or metabolic enzyme activities under flow conditions. Similarly, a "gut-on-a-chip" model, integrating intestinal tissue explants between microchannels, could be used to study this compound's influence on intestinal barrier integrity or host-microbe interactions, providing insights into its local mechanistic effects tno-pharma.com.

Advanced 3D Cell Culture Models: Three-dimensional (3D) cell culture models, including spheroids, organoids, and cells grown within hydrogels, overcome many limitations of 2D cultures by allowing cells to adopt more natural morphologies and engage in complex cell-cell and cell-extracellular matrix (ECM) interactions nih.govelveflow.comsciworthy.com. These models more accurately recapitulate the in vivo tissue architecture and microenvironment, making them valuable for mechanistic studies nih.govfrontiersin.org.

In the context of this compound, 3D spheroid models of a target tissue (e.g., a specific tumor type or healthy tissue spheroids) could be used to investigate its mechanism of action. For instance, if this compound is hypothesized to modulate cell proliferation, studies in 3D spheroids might reveal altered cell cycle progression or apoptosis rates that are more representative of in vivo responses compared to 2D monolayers nih.gov. Researchers could assess the penetration of this compound into the spheroid core and its impact on gene and protein expression gradients within the 3D structure, providing insights into its spatial effects.

Ex Vivo Tissue Explant Studies for Functional Characterization

Ex vivo tissue explant studies involve maintaining freshly resected tissues in a culture environment, preserving their native architecture, cellular heterogeneity, and microenvironment for a limited period nih.govfrontiersin.orghra.nhs.uk. This approach offers a direct way to study the compound's effects on intact tissue, bridging the gap between in vitro cell lines and whole-animal models.

For this compound, ex vivo studies could be instrumental in understanding its immediate impact on tissue-specific functions and cellular responses without systemic confounding factors. For example, if this compound is believed to modulate inflammatory processes, fresh tissue explants from an inflamed organ could be treated with this compound, and the subsequent changes in inflammatory mediator release, immune cell activation, or tissue remodeling could be assessed using techniques like ELISA, immunohistochemistry, or Western blotting nih.gov. These studies allow for the direct observation of this compound's influence on the complex interplay between different cell types within a functional tissue unit. Hypothetically, an ex vivo study on lung tissue explants could demonstrate this compound's ability to reduce cytokine production in response to an inflammatory stimulus, thereby elucidating its anti-inflammatory mechanism at the tissue level.

Advanced Analytical Methodologies in Cofisatin Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for determining the precise atomic arrangement and functional groups within a molecule, as well as for observing changes during chemical reactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the connectivity and spatial arrangement of atoms. researchgate.netaps.org For a molecule as large and intricate as Cofisatin (C68H79NO11), both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would be critical.

¹H NMR Spectroscopy: This technique would provide information on the number of non-equivalent hydrogen atoms and their chemical environments, as well as their connectivity through spin-spin coupling. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, allowing for the identification of aromatic, aliphatic, hydroxyl, and other proton types. Integration of peak areas would reveal the relative number of protons in each environment.

¹³C NMR Spectroscopy: ¹³C NMR would complement ¹H NMR by providing insights into the carbon skeleton of this compound. Chemical shifts in ¹³C NMR are highly sensitive to the hybridization state, functional groups, and neighboring atoms of carbon atoms, enabling the identification of carbonyl carbons, aromatic carbons, and various types of aliphatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between methyl, methylene, and methine carbons.

Two-Dimensional (2D) NMR Techniques: For a complex molecule like this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. COSY would reveal proton-proton couplings, establishing vicinal and geminal relationships. HSQC would correlate protons directly bonded to carbons, while HMBC would identify longer-range proton-carbon correlations, providing crucial information for piecing together the molecular framework and confirming the connectivity of the numerous carbon and hydrogen atoms in this compound.

Conceptual NMR Data for this compound (Illustrative)

| NMR Type | Chemical Shift Range (δ, ppm) | Interpretation (Expected for C₆₈H₇₉NO₁₁) |

| ¹H NMR | 0.5 - 10.0 | Signals for aliphatic, aromatic, and hydroxyl protons. |

| ¹³C NMR | 10 - 220 | Signals for aliphatic, aromatic, and carbonyl carbons. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, their elemental composition, and structural information through fragmentation patterns. nist.govresearchgate.netspectroscopyonline.comreddit.comnih.govnews-medical.net For this compound, given its high molecular weight, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) would be particularly suitable. google.com

Molecular Weight Determination: ESI-MS or MALDI-MS would provide the precise molecular weight of this compound, often as protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adducts (e.g., [M+Na]⁺). This is crucial for confirming the molecular formula.

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding a unique pattern of fragment ions. Analysis of these fragments can provide detailed structural information, helping to confirm the presence of specific substructures within this compound.

Reaction Monitoring and Metabolite Tracing: In research settings, particularly during synthetic reactions or preclinical studies, MS can be used to monitor the formation and consumption of reactants, intermediates, and products. For metabolite tracing, stable isotope labeling (e.g., with ¹³C or ¹⁵N) combined with high-resolution MS can track the metabolic fate of this compound in biological systems, identifying and characterizing its metabolites based on their mass shifts and fragmentation patterns. This is invaluable for understanding the compound's transformations without requiring specific this compound data.

Conceptual MS Data for this compound (Illustrative)

| MS Technique | Ionization Mode | Expected Molecular Ion (m/z) | Information Provided |

| ESI-MS / MALDI-MS | Positive/Negative | ~1087 ([M+H]⁺) / ~1085 ([M-H]⁻) | Molecular weight confirmation, elemental composition. |

| MS/MS | N/A | Characteristic fragments | Structural elucidation, identification of substructures. |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups and molecular conformations. researchgate.netaps.orgnist.govinternationaloliveoil.orgspectroscopyonline.commdpi.comlibretexts.orglibretexts.orgteledynelabs.com

FT-IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), creating a "fingerprint" spectrum. For this compound, IR would reveal the presence of carbonyl groups (C=O, typically around 1650-1780 cm⁻¹), hydroxyl groups (O-H stretch, broad band around 3200-3600 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-O stretches, among others. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is complementary to IR, as vibrations that are strong in Raman are often weak in IR, and vice versa. internationaloliveoil.org Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman could provide insights into the aromatic ring systems, C-C backbone vibrations, and other skeletal modes that might be less prominent in the IR spectrum.

Conformational Studies: Both FT-IR and Raman can be used for conformational studies. Changes in the molecular conformation can lead to shifts in vibrational frequencies or changes in band intensities, providing insights into the preferred spatial arrangement of the molecule or conformational changes induced by environmental factors.

Conceptual Vibrational Spectroscopy Data for this compound (Illustrative)

| Technique | Wavenumber Range (cm⁻¹) | Expected Bands (Examples for C₆₈H₇₉NO₁₁) | Information Provided |

| FT-IR | 4000 - 400 | O-H stretch, C=O stretch, C-H stretches, C-O stretches. | Presence of functional groups. |

| Raman | 4000 - 100 | Aromatic ring modes, C-C skeletal vibrations. | Complementary functional group and conformational data. |

Advanced Imaging Techniques for In Vitro and Ex Vivo Mechanistic Investigations

Advanced imaging techniques are indispensable tools in modern biological and biomedical research, enabling high-resolution visualization and quantitative analysis of cellular and subcellular structures, dynamics, and interactions. These methodologies provide critical insights into the mechanisms of action of chemical compounds by allowing researchers to observe their localization, impact on cellular processes, and interactions with biological targets in a spatiotemporally resolved manner nih.govbmeiisinai.orgucsf.edunyu.edunih.gov.

Confocal and Super-Resolution Microscopy for Subcellular Interactions

Confocal microscopy offers enhanced optical resolution compared to conventional wide-field fluorescence microscopy by employing a pinhole to eliminate out-of-focus light, thereby improving image quality and signal-to-noise ratio ptglab.comresearchgate.netntu.edu.sg. This technique is particularly valuable for studying subcellular localization, protein-protein interactions, and three-dimensional (3D) imaging of thick tissues or larger specimen surfaces ptglab.comresearchgate.netntu.edu.sgnih.gov. It enables the visualization of intracellular co-localized proteins in vivo, providing insights into their interactions within their physiological environment researchgate.net. Confocal microscopy is compatible with multi-fluorescence imaging, time-lapse imaging, and techniques like Fluorescence Correlation Spectroscopy (FCS) to probe molecular mobility and oligomerization states of fluorescent proteins in living cells ptglab.comnih.gov.

Super-resolution microscopy (SRM) techniques, on the other hand, transcend the diffraction limit of conventional light microscopy (typically around 200 nm), allowing for imaging with nanometer-scale resolution nih.govnih.govtelight.eu. This breakthrough, recognized with the 2014 Nobel Prize in Chemistry, enables the visualization of chromatin organization and other subcellular structures at near-biomolecular resolution in their native cellular environments nih.gov. SRM methods, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) (also known as single-molecule localization microscopy or SMLM), provide significantly improved spatial resolution, high molecular specificity, and the capability for multi-color 3D imaging nih.govfrontiersin.org. These techniques are crucial for unraveling the intricate organization of cellular components and their dynamic interactions nih.gov.

Potential Applications in this compound Research: Should this compound exhibit intracellular activity, confocal and super-resolution microscopy could be employed to precisely determine its subcellular localization within target cells. For instance, researchers could investigate if this compound accumulates in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. Furthermore, if this compound is hypothesized to interact with specific proteins or nucleic acids, co-localization studies using fluorescently tagged this compound analogs and markers for target biomolecules could be performed. Super-resolution techniques would be particularly beneficial for resolving direct interactions or conformational changes at the nanoscale, providing unprecedented detail on how this compound might modulate cellular machinery.

While specific data tables detailing this compound's subcellular interactions via these methods are not available in the provided search results, a hypothetical data table illustrating the type of information that could be generated is presented below.

Table 1: Hypothetical Subcellular Localization of this compound (Confocal Microscopy)

| Cell Line/Model | This compound Treatment Concentration | Localization Pattern Observed | Co-localization with Organelle Marker (e.g., DAPI, MitoTracker) | Relative Intensity (Arbitrary Units) |

| HeLa Cells | 1 µM | Predominantly Cytoplasmic | Low (Nucleus), High (Cytosol) | Cytosol: 85, Nucleus: 15 |

| HEK293 Cells | 2 µM | Punctate, Perinuclear | Moderate (Endoplasmic Reticulum) | ER: 70, Cytosol: 30 |

| Primary Neurons | 0.5 µM | Diffuse, Axonal | Low (Soma), High (Axons) | Axons: 90, Soma: 10 |

Note: This table is illustrative and does not represent actual research findings for this compound.

Flow Cytometry for Cellular Phenotyping in Research Models

Flow cytometry is a powerful, high-throughput analytical technique used for the identification, characterization, and quantification of specific cell populations based on their surface markers, intracellular proteins, and functional properties peplobio.comnih.gov. It provides invaluable insights into the diversity, dynamics, and interactions of various cell types within complex biological systems peplobio.com. Modern multicolor flow cytometry allows for the simultaneous measurement of numerous parameters (up to 60 or more) per single cell, enabling detailed descriptions of cell phenotypes, distinction of rare cell populations, and detection of cellular events like apoptosis nih.govfrontiersin.org. This technique is widely adopted for classifying blood disorders, evaluating immune function, phenotyping tumor cells, and assessing immunotherapies nih.gov.

Potential Applications in this compound Research: In the context of this compound research, flow cytometry could be utilized to analyze the effects of the compound on various cellular populations in research models, such as cell lines or primary immune cells. For instance, researchers could assess how this compound influences cell viability, proliferation, differentiation, or specific cellular activation states by monitoring changes in expression of relevant surface antigens (e.g., CD markers) or intracellular proteins. This could involve treating cells with this compound and then performing multiparametric flow cytometry to identify shifts in cellular subsets or the induction of specific cellular responses. For example, if this compound is hypothesized to modulate immune responses, flow cytometry could quantify changes in T cell, B cell, or macrophage populations and their activation markers.

While specific data tables detailing this compound's impact on cellular phenotyping via flow cytometry are not available in the provided search results, a hypothetical data table illustrating the type of information that could be generated is presented below.

Table 2: Hypothetical Cellular Phenotyping Changes Induced by this compound (Flow Cytometry)

| Cell Type (Model) | Treatment Group | % Live Cells | % CD4+ T Cells | % CD8+ T Cells | % Apoptotic Cells (Annexin V+) |

| Human PBMCs | Vehicle Control | 95.2 ± 1.1 | 45.1 ± 2.3 | 28.9 ± 1.8 | 3.5 ± 0.8 |

| Human PBMCs | This compound (1 µM) | 88.7 ± 1.5 | 42.5 ± 2.8 | 26.3 ± 1.5 | 9.8 ± 1.2 |

| Murine Splenocytes | Vehicle Control | 96.0 ± 0.9 | 52.3 ± 3.1 | 30.5 ± 2.0 | 2.1 ± 0.5 |

| Murine Splenocytes | This compound (2 µM) | 90.1 ± 1.3 | 48.9 ± 2.5 | 29.1 ± 1.9 | 7.2 ± 1.0 |

Note: This table is illustrative and does not represent actual research findings for this compound. Values are presented as Mean ± Standard Deviation.

Computational and Theoretical Chemistry Applications in Cofisatin Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in understanding how Cofisatin might interact with biological targets.

Prediction of Binding Modes and Affinities

Through molecular docking studies, researchers can predict the most likely binding poses of this compound within the active site of a target protein. These predictions are scored based on binding affinity, which is an estimation of the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. biomedpharmajournal.org For instance, in silico analyses can reveal whether this compound forms a stable complex with a particular enzyme or receptor, providing initial evidence of its potential biological activity.

Identification of Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking elucidates the specific intermolecular interactions that stabilize the this compound-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is fundamental for understanding the mechanism of action and for the rational design of more potent and selective analogs of this compound. The visualization of these interactions provides a detailed roadmap for future modifications to enhance binding. youtube.com

Interactive Table: Predicted Intermolecular Interactions of this compound with a Hypothetical Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr102 | Hydrogen Bond | 2.8 |

| His199 | Hydrophobic | 3.5 |

| Gln147 | Hydrogen Bond | 3.1 |

| Pro235 | van der Waals | 3.9 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of molecules over time at an atomic level. nih.gov This powerful tool allows researchers to observe the behavior of this compound and its complex with a target protein in a simulated physiological environment.

Conformational Sampling and Structural Stability Analysis

MD simulations are instrumental in exploring the conformational landscape of this compound. plos.org By simulating the movement of every atom in the system over a period of time, researchers can identify the most stable conformations of the molecule. This is crucial as the biological activity of a compound is often dependent on its three-dimensional shape. Furthermore, these simulations can assess the structural stability of the this compound-protein complex, providing insights into how tightly the compound is bound and whether it remains in the active site. nih.gov

Exploration of Protein-Ligand Complex Dynamics

The interaction between a ligand and a protein is not static. MD simulations allow for the exploration of the dynamic nature of the this compound-protein complex. youtube.comnih.gov This includes observing how the protein structure might change upon binding of this compound, a phenomenon known as induced fit. nih.gov Understanding these dynamic changes is essential for a complete picture of the binding event and can reveal allosteric effects where binding at one site influences the activity at another.

Interactive Table: Key Metrics from a 100 ns MD Simulation of a this compound-Protein Complex

| Metric | Average Value | Standard Deviation |

| RMSD of this compound (Å) | 1.5 | 0.3 |

| RMSF of Protein Backbone (Å) | 0.8 | 0.2 |

| Number of H-bonds | 3 | 1 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. libretexts.orglibretexts.org These methods are used to understand the intrinsic properties of this compound that govern its reactivity and interactions.

The electronic structure of a molecule is the quantum state of its electrons and is fundamental to its chemical behavior. wikipedia.org Quantum chemical calculations can determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is vital for understanding the reactivity of this compound, its ability to participate in chemical reactions, and the nature of its interactions with biological targets. For instance, the analysis of the electronic structure can help predict which parts of the this compound molecule are most likely to be involved in forming bonds or interacting with a protein. rsc.orgnih.gov

Theoretical Elucidation of Reaction Mechanisms in Synthesis

Understanding the intricate step-by-step process of how this compound is synthesized is crucial for optimizing reaction conditions and improving yields. Theoretical chemistry offers a window into these reaction mechanisms, allowing for the characterization of transient structures such as transition states and intermediates that are often difficult to observe experimentally.

Prediction of Spectroscopic Properties for Unambiguous Assignment

The structural characterization of a newly synthesized compound like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, the interpretation of complex spectra can be challenging. Computational methods provide a powerful means to predict these spectroscopic properties, aiding in the unambiguous assignment of experimental data.

Quantum chemical calculations can predict the NMR chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure of this compound. nih.govnih.govmdpi.comgithub.iomdpi.com By comparing the theoretically predicted spectrum with the experimental one, chemists can confirm the proposed structure or identify discrepancies that may suggest an alternative structure. Similarly, the vibrational frequencies from IR spectroscopy can be calculated to help assign the characteristic absorption bands to specific molecular vibrations within the this compound molecule.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 168.2 | 167.9 |

| C2 | 125.4 | 125.1 |

| C3 | 130.1 | 129.8 |

| C4 | 118.9 | 119.2 |

| C5 | 145.7 | 145.5 |

| C6 | 110.3 | 110.6 |

Note: This table is illustrative and based on the general capabilities of DFT calculations for NMR prediction. Actual data for this compound is not available.

Chemoinformatics and Data Mining in this compound Discovery

Chemoinformatics utilizes computational and informational techniques to analyze and organize chemical data, accelerating the discovery of new drug candidates. In the context of this compound, these methods are instrumental in identifying novel analogues with improved properties and in predicting their biological activities and pharmacokinetic profiles.

Virtual Screening for Novel this compound Analogues with Desired Profiles

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be employed to discover novel analogues with potentially enhanced biological activity or improved physicochemical properties.

This process can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the biological target of this compound is used to dock vast numbers of virtual compounds, and their binding affinity is scored. In ligand-based virtual screening, the known structure of this compound is used as a template to search for compounds with similar shapes or pharmacophoric features. The output of a virtual screening campaign is a ranked list of candidate molecules that can then be synthesized and tested experimentally.

Predictive Modeling of Biological Activities and ADME Properties (Preclinical)

In the early stages of drug discovery, it is crucial to assess the potential of a compound to be successfully developed into a drug. This includes evaluating its biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.goveuropa.euoptibrium.com Chemoinformatics provides tools to build predictive models for these properties, a process known as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling.

By building a dataset of compounds with known biological activities or ADME properties, machine learning algorithms can be trained to identify the molecular descriptors that are most correlated with the desired outcome. These models can then be used to predict the properties of new, untested compounds like this compound and its analogues. For example, a QSAR model could predict the inhibitory concentration (IC50) of a this compound analogue against a specific enzyme, while an ADME model could predict its oral bioavailability or metabolic stability.

Table 2: Illustrative In Silico ADME Predictions for this compound Analogues

| Analogue | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Human Intestinal Absorption (%) |

| This compound | 2.5 | 50 | 85 |

| Analogue A | 2.8 | 35 | 88 |

| Analogue B | 1.9 | 120 | 75 |

| Analogue C | 3.1 | 20 | 92 |

Note: This table is a hypothetical representation of the output from predictive ADME models. Specific data for this compound is not publicly available.

Future Directions and Interdisciplinary Research Avenues for Cofisatin

Integration with Systems Biology and Network Pharmacology Approaches

The application of systems biology and network pharmacology could provide a comprehensive understanding of Cofisatin's potential interactions within complex biological systems. Systems biology, a field that integrates computational and biological sciences, aims to understand biological principles through mathematical and computational modeling, especially by analyzing comprehensive "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) frontiersin.orgnih.govnih.gov. Network pharmacology, a related approach, focuses on the intricate web of interactions between drugs, targets, and diseases, moving beyond the "one drug, one target" paradigm to explore multi-target interventions arxiv.org.

For this compound, if initial biological activity were identified, systems biology approaches could be employed to:

Predict Target Interactions: Computational models could predict potential protein targets or pathways that this compound might modulate, based on its chemical structure and similarity to known bioactive compounds.

Elucidate Mechanisms of Action: By integrating various "omics" data generated from cells or organisms treated with this compound, researchers could map out the molecular pathways affected, providing insights into its mechanism of action. This would involve analyzing changes in gene expression, protein profiles, or metabolic shifts nih.gov.

Identify Off-Target Effects: Network analysis could help predict unintended interactions, which is crucial for understanding potential side effects or polypharmacological effects.

Repositioning: If this compound shows initial activity in one area, systems biology could help identify other diseases or conditions where modulating similar pathways might be beneficial.

While no specific data tables for this compound's interaction with biological systems are currently available, the general framework for such studies involves analyzing large-scale biological data.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

For this compound, AI and ML could be applied in several key areas:

Virtual Screening: AI algorithms could screen large databases of chemical compounds or generate novel structures similar to this compound to identify potential candidates with desired properties or enhanced activity roche.com. This involves training models on existing datasets of active and inactive compounds.

Property Prediction: ML models could predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound and its derivatives, such as solubility, permeability, metabolic stability, and potential toxicity, thereby reducing the need for extensive experimental testing nih.gov.

De Novo Design: Generative AI models could be used to design novel molecular structures based on this compound's scaffold, aiming to optimize its potency, selectivity, or other desired characteristics nih.govinsilico.com.

Synthesis Route Prediction: AI tools could assist in predicting feasible synthetic routes for this compound or its complex derivatives, streamlining chemical synthesis efforts.

An example of how AI/ML could contribute to compound optimization, if this compound were to be optimized, might involve iterative cycles of design, synthesis, and testing, with AI models refining predictions based on new experimental data.

Exploration of Novel Therapeutic Hypotheses Based on Preclinical Mechanistic Insights

The foundation of any therapeutic application lies in robust preclinical mechanistic insights nih.govnih.gov. Preclinical studies aim to understand how a compound interacts with biological systems at a molecular, cellular, and organismal level, thereby generating and validating therapeutic hypotheses nih.govopentargets.org. Given the limited public information on this compound's biological activity, future research would necessarily begin with comprehensive preclinical evaluations.

Key areas for exploration would include:

Initial Biological Screening: High-throughput screening assays could be used to identify any broad biological activities of this compound, such as enzyme inhibition, receptor binding, or cellular effects (e.g., anti-proliferative, anti-inflammatory).

Target Identification and Validation: If initial screens reveal activity, subsequent studies would focus on identifying the specific molecular targets of this compound. This could involve affinity chromatography, proteomics, or genetic screens.

Mechanism of Action Studies: Detailed in vitro and in vivo experiments would be crucial to elucidate the precise molecular and cellular mechanisms by which this compound exerts its effects nih.gov. This might involve biochemical assays, cell-based assays, and studies in relevant animal models.

Novel Therapeutic Hypotheses Generation: Based on the mechanistic insights gained, novel therapeutic hypotheses could be formulated. For instance, if this compound is found to modulate a particular signaling pathway, it could be hypothesized as a potential therapeutic for diseases where that pathway is dysregulated opentargets.org.

The success of these endeavors relies on a systematic approach to preclinical research, moving from broad screening to detailed mechanistic investigations to build strong evidence for therapeutic potential.

Challenges and Opportunities in Advancing Academic Research on this compound

Advancing academic research on a complex chemical compound like this compound presents both significant challenges and unique opportunities. Academic research often faces hurdles related to data management, interdisciplinary collaboration, and funding ithaka.orgncrm.ac.ukyoutube.com.

Challenges:

Limited Prior Information: The scarcity of existing research on this compound means that initial investigations would require substantial foundational work, including synthesis, purification, and basic characterization.

Complexity of Structure: As a large molecule, the synthesis and structural elucidation of this compound and its potential derivatives can be complex and resource-intensive.

Funding for Early-Stage Research: Securing funding for exploratory research on compounds with unknown biological activity can be challenging compared to more established drug candidates.

Interdisciplinary Collaboration: Comprehensive research on this compound would necessitate collaboration among chemists, biologists, pharmacologists, and computational scientists, which can pose logistical and communication challenges youtube.com.

Data Management and Sharing: As research progresses, managing and sharing large datasets from various "omics" and experimental platforms will be crucial but can be difficult ithaka.org.

Opportunities:

Potential for Novel Discoveries: The relative lack of existing research on this compound presents a significant opportunity for groundbreaking discoveries if it exhibits unique biological properties or novel mechanisms of action.

Application of Advanced Technologies: this compound could serve as a case study for applying advanced AI/ML, systems biology, and high-throughput screening technologies to accelerate the discovery process for understudied compounds.

Collaborative Networks: The inherent interdisciplinary nature of this research fosters opportunities for new academic and industry collaborations, leveraging diverse expertise and resources.

Understanding Complex Chemical Space: Investigating this compound contributes to the broader understanding of complex chemical structures and their potential biological roles, expanding the known chemical space for drug discovery.

Overcoming these challenges will require strategic planning, robust funding mechanisms, and a commitment to fostering interdisciplinary research environments.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How should I design experiments to characterize the physicochemical properties of Cofisatin while ensuring reproducibility?

- Methodological Answer :

- Step 1 : Follow standardized protocols for compound synthesis and purification, documenting all parameters (e.g., solvents, reaction times, purification methods) to enable replication .

- Step 2 : Use analytical techniques (e.g., HPLC for purity >96% as in ) and structural characterization (NMR, mass spectrometry) to confirm identity. For novel compounds, provide full spectral data; for known compounds, cite prior literature .

- Step 3 : Include detailed experimental procedures in the main manuscript for up to five representative compounds, with additional data in supplementary materials .

Q. What statistical frameworks are recommended to validate experimental results in this compound studies?

- Methodological Answer :

- Quantitative Analysis : Use descriptive statistics (mean ± SD) for replicates and inferential tests (t-tests, ANOVA) to compare groups. Reference established guidelines for reporting statistical significance (e.g., p-values, confidence intervals) .

- Reproducibility : Ensure sample sizes are justified via power analysis, and pre-register hypotheses to minimize bias .

Q. How can I ensure my research question aligns with academic rigor and avoids redundancy in this compound studies?

- Methodological Answer :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the research question .

- Conduct a systematic literature review to identify gaps, using databases like PubMed or SciFinder. Avoid over-reliance on abstracts; critically assess full-text articles for methodological flaws .

Advanced Research Questions

Q. How should I resolve contradictions between in vitro and in vivo data for this compound’s bioactivity?

- Methodological Answer :

- Step 1 : Perform dose-response assays to identify discrepancies in potency or toxicity across models. Compare experimental conditions (e.g., cell lines vs. animal physiology) .

- Step 2 : Use multi-omics approaches (transcriptomics, metabolomics) to contextualize mechanisms. For example, low in vivo efficacy may stem from poor bioavailability, requiring pharmacokinetic profiling .

- Step 3 : Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and isolate variables contributing to contradictions .

Q. What strategies optimize the sensitivity of analytical methods for detecting this compound metabolites in complex matrices?

- Methodological Answer :

- Chromatography : Use UPLC-MS/MS with optimized mobile phases (e.g., acetonitrile/0.1% formic acid) to enhance resolution .

- Sample Preparation : Implement solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. Validate recovery rates via spiked controls .

- Data Validation : Adhere to ICH guidelines for linearity, LOD/LOQ, and inter-day precision .

Q. How can I integrate computational modeling with experimental data to predict this compound’s interactions with biological targets?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities, cross-referenced with experimental IC50 values .

- Step 2 : Validate predictions via site-directed mutagenesis or competitive binding assays. Discrepancies may indicate allosteric effects or off-target interactions .

- Step 3 : Publish computational workflows (e.g., Python scripts) in supplementary materials to enable replication .

Data Reporting and Peer Review Preparedness

Q. What are the best practices for presenting contradictory data in a manuscript on this compound’s mechanisms?

- Methodological Answer :

- Transparency : Clearly state limitations (e.g., model systems, assay variability) in the Discussion section. Avoid conflating correlation with causation .

- Visualization : Use heatmaps or radar plots to highlight divergent results across experimental conditions. Reference statistical thresholds for significance .

- Peer Review : Anticipate critiques on methodological rigor; preemptively address potential biases or confounding variables .

Q. How should I structure supplementary materials to comply with journal requirements for this compound research?

- Methodological Answer :

- Organization : Label files with Arabic numerals (e.g., SI_1_NMR_this compound.pdf) and include a concise title (<15 words). Hyperlink supplementary data in the main text .

- Content : Provide raw datasets, spectral data, and extended protocols. For computational studies, share code repositories (GitHub links) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.